

# Rislenemdaz Clinical Trial Outcomes: A Cross-Study Analysis

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the clinical trial outcomes for **Rislenemdaz** (also known as CERC-301 or MK-0657), a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor subunit 2B (GluN2B). **Rislenemdaz** was investigated as a potential rapid-acting adjunctive therapy for treatment-resistant depression (TRD). Despite showing promise in preclinical models, Phase II clinical trials did not demonstrate statistically significant efficacy in meeting their primary endpoints.[1][2][3][4] This document summarizes the available data from these trials, outlines the experimental methodologies, and compares **Rislenemdaz** with other NMDA receptor modulators for TRD.

### **Summary of Rislenemdaz Clinical Trials**

Two key Phase II clinical trials for **Rislenemdaz** have been identified: NCT01952103 and NCT02459236. Both studies evaluated the efficacy and safety of **Rislenemdaz** as an adjunctive treatment in patients with Major Depressive Disorder (MDD) who had an inadequate response to standard antidepressant therapies.

It is important to note that full peer-reviewed publications with detailed results for these trials have not been identified in the public domain. The data presented here is compiled from press releases and clinical trial registry information.

#### Table 1: Overview of Rislenemdaz Phase II Clinical Trials



| Trial<br>Identifier | Status    | Patient<br>Population                                                                         | Intervention                                                                         | Primary<br>Endpoint                                                                                                | Key<br>Outcomes                                                                                                                                                                                           |
|---------------------|-----------|-----------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| NCT0195210<br>3     | Completed | 135 adults with MDD and recent active suicidal ideation, resistant to SSRI/SNRI treatment.[5] | Rislenemdaz<br>(8 mg/day) or<br>placebo as<br>adjunctive<br>therapy for 28<br>days.  | Change from baseline in the Hamilton Depression Rating Scale (HDRS) score at day 7.                                | The 8 mg dose did not meet the primary objective for the study. The drug was reported to be safe and well- tolerated.                                                                                     |
| NCT0245923<br>6     | Completed | 115 adults with severe MDD despite stable ongoing treatment with an SSRI or SNRI.             | Intermittent doses of Rislenemdaz (12 mg or 20 mg) or placebo as adjunctive therapy. | Mean improvement from baseline in the Bech-6 (a 6-item subset of the HDRS-17) averaged over days 2 and 4 postdose. | The trial failed to meet its primary endpoint. Some signals of a clinically meaningful, though not statistically significant, effect were reported for the 20 mg dose at day 2 on the Bech-6 and HDRS-17. |

**Table 2: Quantitative Outcomes for NCT02459236 (Top-line Data)** 



| Treatment Group   | Mean Improvement<br>from Baseline on<br>Bech-6 (Averaged<br>over Days 2 & 4) -<br>Period 1 | Mean Improvement<br>from Baseline on<br>Bech-6 (Averaged<br>over Days 2 & 4) -<br>Period 2 | Weighted Average<br>Difference from<br>Placebo (Placebo -<br>Drug) |
|-------------------|--------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------|--------------------------------------------------------------------|
| Placebo           | 3.82                                                                                       | 2.86                                                                                       | N/A                                                                |
| Rislenemdaz 12 mg | 2.50                                                                                       | 1.64                                                                                       | +1.45                                                              |
| Rislenemdaz 20 mg | 4.11                                                                                       | 3.38                                                                                       | -0.04                                                              |

### **Experimental Protocols**

# Study Design: Sequential Parallel Comparison Design (SPCD)

The NCT02459236 trial utilized a Sequential Parallel Comparison Design (SPCD). This design is intended to reduce the impact of high placebo response rates in clinical trials. The study consists of two stages. In the first stage, patients are randomized to receive either the investigational drug or a placebo. In the second stage, placebo non-responders from the first stage are re-randomized to receive either the drug or a placebo. The final analysis combines data from both stages.

#### **Key Inclusion and Exclusion Criteria (NCT02459236)**

- Inclusion: Adults with a diagnosis of MDD who were experiencing a severe depressive episode despite stable ongoing treatment with an SSRI or SNRI. History of inadequate response to up to three therapeutic courses of antidepressant therapy during the current episode.
- Exclusion: Clinically significant renal impairment, fasting serum glucose >140 mg/dL, and individuals deemed at significant risk of self-harm.

## **Signaling Pathway of Rislenemdaz**

**Rislenemdaz** is a selective antagonist of the NMDA receptor subunit GluN2B. The proposed mechanism for its antidepressant effect involves the modulation of downstream signaling



pathways that lead to synaptogenesis. Antagonism of GluN2B-containing NMDA receptors is thought to disinhibit the mammalian target of rapamycin (mTOR) signaling pathway. Activation of mTOR leads to the synthesis of synaptic proteins, promoting the formation of new synapses in brain regions implicated in depression, such as the prefrontal cortex.



Click to download full resolution via product page

Proposed signaling pathway of Rislenemdaz.

# **Experimental Workflow**

The clinical trial workflow for a study like NCT02459236 using a Sequential Parallel Comparison Design (SPCD) is a multi-stage process designed to mitigate high placebo response.





Click to download full resolution via product page

Sequential Parallel Comparison Design workflow.



## **Comparison with Alternatives**

The landscape of rapid-acting antidepressants for TRD is dominated by NMDA receptor modulators, most notably ketamine and its S-enantiomer, esketamine. Other agents like rapastinel have also been investigated but have similarly failed to show efficacy in late-stage trials.

# Table 3: Comparison of Rislenemdaz with Other NMDA Receptor Modulators



| Drug                    | Mechanism of<br>Action                                                                | Route of<br>Administration | Clinical Trial<br>Outcomes for<br>TRD                                                                                                        | Key Side<br>Effects                                                                                                       |
|-------------------------|---------------------------------------------------------------------------------------|----------------------------|----------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------|
| Rislenemdaz             | Selective<br>GluN2B<br>antagonist                                                     | Oral                       | Phase II trials<br>failed to meet<br>primary efficacy<br>endpoints.                                                                          | Generally well-tolerated; reported side effects include increased blood pressure, dizziness, somnolence, and paresthesia. |
| Ketamine                | Non-selective<br>NMDA receptor<br>antagonist                                          | Intravenous                | Multiple studies have shown rapid and robust, but transient, antidepressant effects.                                                         | Dissociative effects, psychotomimetic symptoms, potential for abuse.                                                      |
| Esketamine              | S-enantiomer of<br>ketamine, a non-<br>selective NMDA<br>receptor<br>antagonist       | Intranasal                 | FDA-approved for TRD in conjunction with an oral antidepressant. Clinical trials have demonstrated efficacy in reducing depressive symptoms. | Similar to ketamine, including dissociation, dizziness, nausea, and increased blood pressure.                             |
| Rapastinel<br>(GLYX-13) | NMDA receptor<br>modulator with<br>partial agonist<br>activity at the<br>glycine site | Intravenous                | Phase III trials<br>failed to<br>demonstrate a<br>significant                                                                                | Generally well-<br>tolerated with a<br>side effect profile<br>similar to<br>placebo.                                      |



difference from placebo.

#### Conclusion

The clinical development of **Rislenemdaz** for treatment-resistant depression was halted after Phase II trials failed to demonstrate a statistically significant benefit over placebo. While the drug was generally well-tolerated, the lack of efficacy at the doses studied prevented further investigation. The exploration of selective GluN2B antagonists for depression remains an area of interest, but the clinical trial results for **Rislenemdaz** highlight the challenges in translating preclinical findings into effective therapies. The success of less selective NMDA receptor modulators like ketamine and esketamine suggests that a broader mechanism of action may be necessary to achieve robust antidepressant effects in this patient population. Further research is needed to fully understand the complex role of the glutamatergic system in depression and to develop novel, effective, and well-tolerated treatments.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Reguest Quote Online.

#### References

- 1. | BioWorld [bioworld.com]
- 2. Cerecor Reports Top-Line Data from CERC-301 Phase 2 Study for Major Depressive Disorder :: Avalo Therapeutics, Inc. (AVTX) [ir.avalotx.com]
- 3. Cerecor's Phase II clinical trial of CERC-301 to treat MDD fails to meet primary endpoint -Clinical Trials Arena [clinicaltrialsarena.com]
- 4. biopharmadive.com [biopharmadive.com]
- 5. Rislenemdaz Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Rislenemdaz Clinical Trial Outcomes: A Cross-Study Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8068661#cross-study-analysis-of-rislenemdazclinical-trial-outcomes]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com